

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine molecular weight

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Compound of Interest

Compound Name: 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

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An In-Depth Technical Guide to **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.^{[1][2]} Its synthetic versatility allows for structural modifications across its periphery, making it a foundational component for combinatorial library design.^{[1][2]} Compounds bearing this motif have demonstrated a wide array of biological activities, including roles as selective protein kinase inhibitors, anticancer agents, and psychopharmacological drugs.^{[2][3]}

This technical guide provides a comprehensive overview of **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine**, a key intermediate used in the synthesis of complex pharmaceutical compounds. We will delve into its physicochemical properties, detailed synthetic protocols, chemical reactivity, and its pivotal role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important molecule.

Physicochemical and Structural Properties

5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a crucial starting material in multi-step organic syntheses.^[4] Its key properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	202.04 g/mol	^[4] , ^[5]
Molecular Formula	C ₇ H ₅ Cl ₂ N ₃	^[4] , ^[5] , ^[6]
CAS Number	754211-02-4	^[4] , ^[5] , ^[7]
IUPAC Name	5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine	^[5]
SMILES	<chem>CC1=NN2C(=C1)N=C(C=C2Cl)Cl</chem>	^[6]
InChI Key	GVBFQCRXNZJBFB-UHFFFAOYSA-N	^[5]
MDL Number	MFCD09909823	^[4] , ^[8]
Primary Hazards	Harmful if swallowed, Causes skin and eye irritation	^[9] , ^[10]

Diagram: Chemical Structure

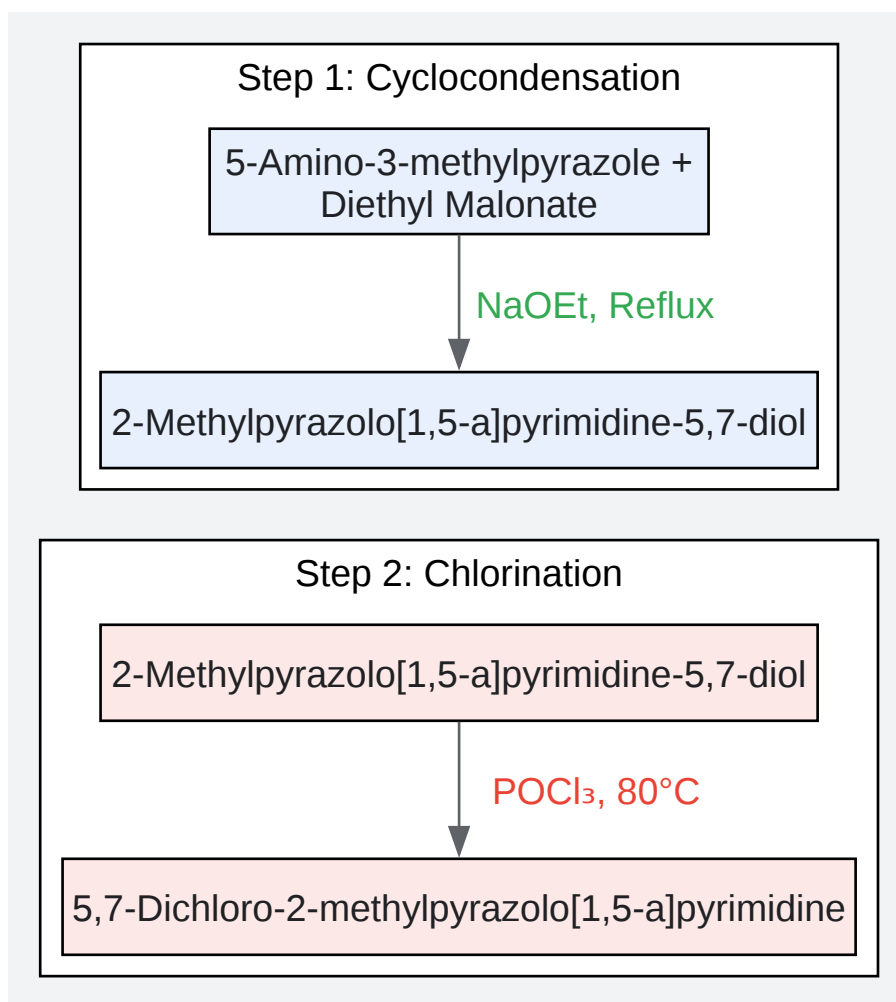
Caption: Chemical structure of **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine**.

Synthesis and Purification

The most common and efficient synthesis of **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine** involves a two-step process starting from 5-amino-3-methylpyrazole.^[11] This method first constructs the dihydroxy pyrazolo[1,5-a]pyrimidine ring system, followed by a robust chlorination step.

Synthetic Workflow

Diagram: Two-Step Synthesis Workflow



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Caption: Synthetic pathway from aminopyrazole to the target dichloro compound.

Experimental Protocol

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)[11]

- To a solution of sodium ethanolate (prepared from sodium in absolute ethanol), add 5-amino-3-methylpyrazole.
- Add diethyl malonate to the mixture.
- Heat the reaction mixture to reflux and maintain for 24 hours.

- After cooling, the resulting precipitate is filtered, washed with ethanol, and dried to yield the dihydroxy intermediate.
 - Causality Note: The base (sodium ethanolate) is crucial for deprotonating the active methylene group of diethyl malonate, enabling its nucleophilic attack on the aminopyrazole, which drives the cyclocondensation reaction to form the pyrimidine ring.

Step 2: Synthesis of **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)**[\[11\]](#)

- Suspend the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) in phosphorus oxychloride (POCl_3).
- Heat the mixture to 80°C and stir for 5 hours.
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
- The resulting precipitate is filtered, washed with water, and dried to afford the final product, **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine**.
 - Causality Note: Phosphorus oxychloride is a powerful and standard chlorinating agent used to convert hydroxyl groups on electron-deficient heteroaromatic rings into chlorides. This transformation is essential for activating the C5 and C7 positions for subsequent nucleophilic substitution reactions.[\[11\]](#)

Purification and Characterization

The crude product can be purified using standard techniques such as recrystallization or column chromatography on silica gel. Structure confirmation is typically achieved through:

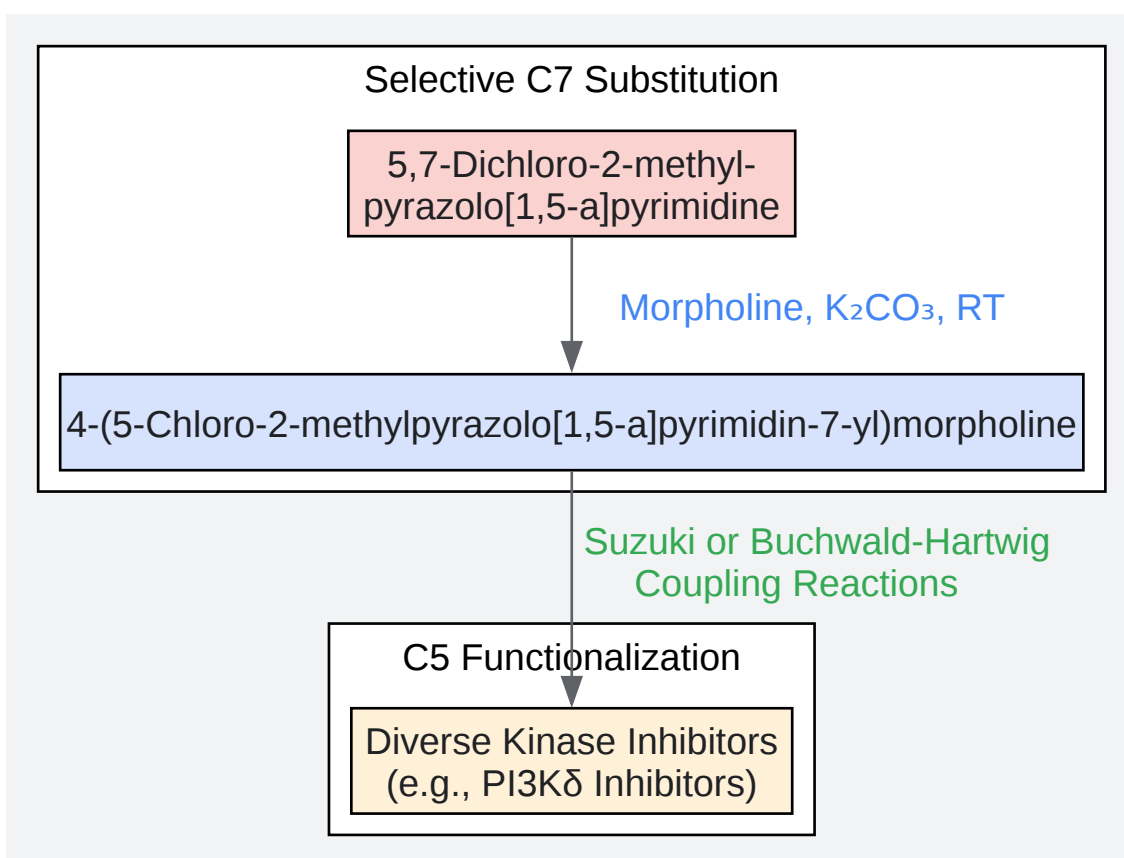
- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and purity.
- Mass Spectrometry (MS): To verify the molecular weight (m/z).
- Infrared (IR) Spectroscopy: To identify functional groups.

Chemical Reactivity and Role as a Synthetic Intermediate

A critical aspect of the chemistry of **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine** is the differential reactivity of the two chlorine atoms. The chlorine atom at the C7 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C5 position. [11] This regioselectivity is a powerful tool in drug design, allowing for the sequential and controlled introduction of different functional groups.

For instance, reacting the dichloro compound with a nucleophile like morpholine in the presence of a mild base (e.g., K_2CO_3) at room temperature results in the selective substitution of the C7-chloro group, yielding 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine. [11] This monochloro intermediate is a versatile platform for further diversification at the C5 position using cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.[11]

Diagram: Regioselective Substitution and Diversification



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Caption: Pathway showing selective C7 substitution followed by C5 diversification.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors, which are critical in targeted cancer therapy.^{[3][12]} **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine** serves as an essential building block for creating libraries of these inhibitors.^[4]

A prominent example is its use in the synthesis of selective Phosphoinositide 3-kinase δ (PI3K δ) inhibitors.^[11] PI3K δ is a key signaling protein in immune cells, and its overactivity is linked to inflammatory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).^[11] Researchers have successfully used the dichloro-intermediate to synthesize potent PI3K δ inhibitors, where a morpholine group is installed at the C7 position and various aryl groups (such as indole) are introduced at the C5 position.^[11] This substitution pattern has proven crucial for achieving high potency and selectivity for the PI3K δ isoform.^[11]

Safety, Handling, and Storage

As a laboratory chemical, **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine** must be handled with appropriate precautions.

- Hazard Statements:
 - H302: Harmful if swallowed.^[9]
 - H315: Causes skin irritation.^{[9][10]}
 - H319: Causes serious eye irritation.^{[9][10]}
 - H335: May cause respiratory irritation.^{[9][10]}
- Precautionary Measures:
 - Use only in a well-ventilated area or under a chemical fume hood.^[13]

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][13]
- Avoid breathing dust, fumes, or vapors.[9]
- Wash hands thoroughly after handling.[10]
- Do not eat, drink, or smoke when using this product.[9]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[13]
 - Keep containers tightly sealed to prevent moisture contamination.[13] For long-term stability, storage in a freezer (under -20°C) is recommended.[8]
 - Store away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is more than just a chemical compound with a defined molecular weight; it is a highly valuable and versatile intermediate for advanced organic synthesis. Its well-defined reactivity, particularly the regioselective substitution of its chlorine atoms, provides a reliable and strategic platform for constructing complex molecules. For researchers and scientists in drug development, this compound is a key enabler in the quest for novel and selective kinase inhibitors, holding significant promise for the treatment of cancer and inflammatory diseases.

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